molecular formula C16H24N6O2S B5394710 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine

Katalognummer B5394710
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: XCUFHJFQEQYFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PD173955 and belongs to the class of pyrimidine-based kinase inhibitors. PD173955 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been shown to have anti-tumor activity in preclinical studies.

Wirkmechanismus

PD173955 exerts its anti-tumor effects by inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth and survival. EGFR is overexpressed in many types of cancer, and its inhibition leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
PD173955 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in metastasis. PD173955 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

PD173955 is a potent and selective inhibitor of EGFR, which makes it an attractive candidate for cancer therapy. However, its efficacy in clinical trials has been limited due to the development of drug resistance and toxicity issues. In addition, the synthesis of PD173955 is complex and requires multiple steps, which makes it challenging to produce on a large scale.

Zukünftige Richtungen

Future research on PD173955 could focus on the development of more efficient synthesis methods that can improve the yield and purity of the final product. In addition, the identification of biomarkers that can predict the response to PD173955 could help to improve patient selection and treatment outcomes. Finally, the combination of PD173955 with other targeted therapies or immunotherapies could enhance its anti-tumor effects and overcome drug resistance.

Synthesemethoden

PD173955 can be synthesized using a multi-step process that involves the condensation of 4,5-dimethylimidazole-1-carboxaldehyde with 4-(propylsulfonyl)-1-piperazinecarboxylic acid followed by cyclization with cyanamide and subsequent reaction with 2-chloro-6-(4-piperazinyl)pyrimidine. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

PD173955 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, PD173955 has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Eigenschaften

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-4-9-25(23,24)21-7-5-20(6-8-21)15-10-16(18-11-17-15)22-12-19-13(2)14(22)3/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUFHJFQEQYFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.